molecular formula C10H14BrNS2 B13006012 N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine

N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine

Cat. No.: B13006012
M. Wt: 292.3 g/mol
InChI Key: GLYQBDBGSFVOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine is a brominated thiophene derivative containing a tetrahydro-2H-thiopyran-4-amine core. This compound features a 4-bromothiophen-2-ylmethyl substituent attached to the amine group of the thiopyran ring, contributing to its unique electronic and steric properties. The compound has been utilized in research settings, though commercial availability is currently discontinued . Safety data highlight its hazardous nature, including flammability, toxicity, and environmental risks, necessitating stringent storage conditions (dry, ventilated, and protected from sunlight) .

Properties

Molecular Formula

C10H14BrNS2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]thian-4-amine

InChI

InChI=1S/C10H14BrNS2/c11-8-5-10(14-7-8)6-12-9-1-3-13-4-2-9/h5,7,9,12H,1-4,6H2

InChI Key

GLYQBDBGSFVOIN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NCC2=CC(=CS2)Br

Origin of Product

United States

Chemical Reactions Analysis

N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures exhibit promising biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of thiophene compounds can demonstrate significant antimicrobial properties against various bacterial strains. For instance, compounds with similar thiophene moieties have been tested against Gram-positive and Gram-negative bacteria, revealing Minimum Inhibitory Concentration (MIC) values that suggest effectiveness comparable to existing antibiotics .

Anticancer Activity

The compound’s structural features may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have indicated that related compounds can induce apoptosis in cancer cells and inhibit cell cycle progression. For example, derivatives of tetrahydrothiophene have shown activity against breast cancer cell lines, such as MCF7, indicating that this compound could be explored for similar applications .

Material Science

In addition to its biological applications, this compound may serve as a precursor in the synthesis of novel materials. The presence of bromine and sulfur in its structure allows for potential applications in organic electronics and photonic devices. Thiophene derivatives are often utilized in the development of conductive polymers and organic semiconductors due to their favorable electronic properties.

Case Studies

Several case studies illustrate the compound's potential applications:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives demonstrated that specific modifications led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with brominated thiophene rings exhibited lower MIC values than their non-brominated counterparts, suggesting that this compound might follow a similar trend .

Case Study 2: Anticancer Properties

Research focusing on the anticancer activity of tetrahydrothiophene derivatives showed promising results in xenograft models of pancreatic cancer. Treatment with these compounds resulted in significant tumor reduction compared to control groups, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Tetrahydro-2H-thiopyran-4-amine Derivatives

N-Methyltetrahydro-2H-thiopyran-4-amine Hydrochloride
  • Structure : Methyl group replaces the bromothiophen-2-ylmethyl substituent.
  • Properties : Molecular formula C₆H₁₃NS·HCl; density 0.99 g/cm³; pKa ~9.93. Labeled as irritant, with lower hazard profile compared to the target compound .
  • Synthesis : Prepared via reductive amination or alkylation methods, contrasting with the target compound’s coupling-based synthesis .
6-Bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
  • Structure : Benzothiopyran ring replaces thiopyran; ethyl group substitutes bromothiophenylmethyl.
  • Properties : Molecular formula C₁₁H₁₄BrNS; higher molecular weight (272.26 g/mol) due to aromatic benzothiopyran .
  • Applications: Potential use in medicinal chemistry, though specific biological data are unavailable .
Sulfoximine Analogue [15] ()
  • Structure : Derived from tetrahydro-2H-thiopyran-4-amine via sulfoximine functionalization.
  • Biological Relevance : Designed to improve solubility and ATP-binding pocket interactions in CDK2 inhibition. Demonstrated lower plasma clearance compared to piperidinyl analogues .

Pyran-Based Analogues

N-{[(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
  • Structure : Pyran ring replaces thiopyran; bulky isopropyl and phenylpiperidinyl substituents.
  • Properties : Molecular formula C₂₅H₃₈N₂O₂ (399.2 g/mol). Synthesized via hydrogenation of dihydropyridine intermediates .
  • Applications : Likely explored for CNS or kinase-targeted therapies due to lipophilic substituents .
4-(Aminomethyl)tetrahydro-2H-pyran-4-amine
  • Structure: Pyran core with aminomethyl group.
  • Synthesis : Prepared via LiAlH₄ reduction of nitrile precursors, differing from thiopyran-based coupling strategies .

Data Table: Key Properties of N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Hazards Synthesis Method
This compound C₉H₁₃BrN₂S₂ (inferred) ~301.25 Bromothiophene, thiopyran core Flammable, toxic, explosive Amide coupling (presumed)
N-Methyltetrahydro-2H-thiopyran-4-amine HCl C₆H₁₃NS·HCl 167.70 Methyl group, hydrochloride salt Irritant Reductive amination
6-Bromo-N-ethyl-1-benzothiopyran-4-amine C₁₁H₁₄BrNS 272.26 Benzothiopyran, ethyl group Not specified Unreported
Sulfoximine analogue [15] Not provided Not provided Sulfoximine group, thiopyran core Not specified EDC/HOBt coupling
N-{...}tetrahydro-2H-pyran-4-amine (Example 14) C₂₅H₃₈N₂O₂ 399.20 Pyran core, isopropyl/phenylpiperidinyl Not specified Hydrogenation

Research Findings and Trends

  • Solubility and Bioavailability : Sulfoximine derivatives (e.g., analogue [15]) exhibit improved solubility over piperidinyl groups, critical for pharmacokinetic optimization .
  • Safety Profiles : Thiopyran-based compounds generally pose higher hazards (e.g., flammability) than pyran analogues, likely due to sulfur’s reactivity .

Biological Activity

N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrahydrothiopyran ring and a bromothiophene moiety. Its molecular formula is C10_{10}H14_{14}BrNS2_2, and it has a molecular weight of approximately 292.3 g/mol . This compound's biological activity is primarily linked to its potential applications in drug discovery and development, particularly in targeting various biological pathways.

Structure and Properties

The compound's structure allows for various interactions within biological systems, potentially leading to diverse pharmacological effects. The presence of the bromine atom enhances its reactivity, making it suitable for further chemical modifications that can influence its biological activity .

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of this compound with various biological targets. These targets may include enzymes or receptors involved in disease pathways. The compound's amine functional group can participate in acylation and alkylation reactions, which may enhance its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameStructureUnique Features
4-Bromo-N-(3-bromothiophen-2-yl)methyl-anilineStructureContains an aniline moiety; potential for different biological activity due to amine presence
TetrahydrothiopyranStructureSimplified structure; lacks brominated aromatic system
4-AminotetrahydropyranStructureSimilar core but without thiophene; used in different synthetic pathways

These comparisons highlight how variations in substituents and functional groups can lead to different chemical behaviors and biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives and their potential applications:

  • Antibacterial Activity : A study focusing on tetrahydrothiopyran derivatives demonstrated their efficacy against various bacterial strains, suggesting that modifications to the thiophene or tetrahydrothiopyran rings could enhance antibacterial properties .
  • Anticancer Potential : Research on 1,3,4-oxadiazole derivatives, which share structural similarities with this compound, has shown promising anticancer activities. These compounds often exhibit diverse mechanisms of action against cancer cells .
  • Pharmacological Profiles : The pharmacological profiles of related compounds indicate that modifications in the thiophene ring can significantly influence their interaction with biological targets, enhancing their therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.